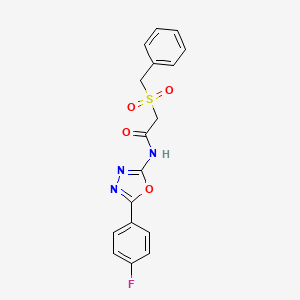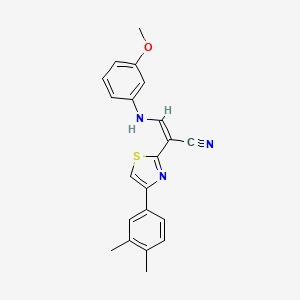
2-(4-bromo-1H-pyrazol-1-yl)propanehydrazide
カタログ番号 B3006962
CAS番号:
1005583-36-7
分子量: 233.069
InChIキー: FJTGTGQGMPEUCZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
While the exact molecular structure of “2-(4-bromo-1H-pyrazol-1-yl)propanehydrazide” is not available, we can infer some information from similar compounds. For example, “2-(4-Bromo-1H-pyrazol-1-yl)ethanol” has a molecular formula of C5H7BrN2O and “2-(4-Bromo-1H-pyrazol-1-yl)propanenitrile” has a molecular formula of C6H6BrN3 .科学的研究の応用
Synthesis and Chemical Properties
- Regioselective Synthesis : A study by Bonacorso et al. (2011) describes the synthesis of various succinyl-spaced pyrazoles, highlighting the process of regioselective cyclocondensation reactions. This process is significant for the synthesis of derivatives related to 2-(4-bromo-1H-pyrazol-1-yl)propanehydrazide (Bonacorso et al., 2011).
- Proton Transfer Mechanisms : Vetokhina et al. (2012) explored the photoinduced tautomerization in pyrazolylpyridines, providing insights into different proton transfer mechanisms in these compounds, which can be relevant for understanding the behavior of this compound (Vetokhina et al., 2012).
Biological and Medicinal Applications
- Anticancer and Antimicrobial Activity : A. Viji et al. (2020) conducted a study on a related molecule, analyzing its potential for antimicrobial activity. The research includes molecular docking to identify interactions with different proteins, which could be relevant for the investigation of this compound in biological contexts (A. Viji et al., 2020).
- Antimicrobial Agents : Abdel-Wahab et al. (2017) synthesized novel pyrazolyltriazole and dihydropyrazolylthiazole derivatives, demonstrating good antimicrobial activities. These findings suggest the potential of pyrazole derivatives, including this compound, in antimicrobial applications (Abdel-Wahab et al., 2017).
Crystal Structure and Molecular Analysis
- Molecular Structure Characterization : Plutenko et al. (2022) focused on the crystal structure analysis of a similar compound, shedding light on the possible molecular configuration and interaction patterns of this compound (Plutenko et al., 2022).
- Complexation with Metals : Research by Malinkin et al. (2012) on zinc(II) complexes with asymmetric pyrazoles can inform about the coordination chemistry of pyrazole derivatives, which could be extrapolated to this compound (Malinkin et al., 2012).
特性
IUPAC Name |
2-(4-bromopyrazol-1-yl)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN4O/c1-4(6(12)10-8)11-3-5(7)2-9-11/h2-4H,8H2,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTGTGQGMPEUCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)N1C=C(C=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3,3-Difluorobutyl methanesulfonate
1380069-61-3


![5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B3006880.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide](/img/structure/B3006888.png)
![3-[[4-Methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B3006889.png)
![N-[(1H-imidazol-2-yl)methyl]-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B3006890.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide](/img/structure/B3006891.png)
![2-(2-chloroacetyl)hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B3006892.png)
![4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B3006893.png)

![3-[[(E)-2-phenylethenyl]sulfonylamino]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B3006897.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B3006898.png)
![(6E)-6-(1-Hydroxy-2-methylpropylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B3006899.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B3006901.png)